molecular formula C5H8O2 B7766562 delta-Valerolactone CAS No. 26354-94-9

delta-Valerolactone

Cat. No. B7766562
CAS RN: 26354-94-9
M. Wt: 100.12 g/mol
InChI Key: OZJPLYNZGCXSJM-UHFFFAOYSA-N
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Patent
US06037477

Procedure details

A mixture of 3 mmole of tetrahydropyran, 10 mole % of N-hydroxyphthalimide relative to tetrahydropyran, 0.5 mole % of acetylacetonatocobalt(II) Co(AA)2 relative to tetrahydropyran, and 5 ml of acetic acid was stirred for 15 hours at 60° C. under an oxygen atmosphere. The products in the reaction mixture were analyzed by gas chromarography, and, as a result, tetrahydropyran was converted into δ-valerolactone (yield 28%), glutaric acid (yield 11%) and glutaric anhydride (yield 9%) with a conversion of 67%.
Quantity
3 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Co(AA)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
28%
Yield
11%

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[OH:7]N1[C:12](=[O:13])[C:11]2=[CH:14]C=CC=[C:10]2C1=O.[C:19]([OH:22])(=[O:21])[CH3:20]>>[C:6]1(=[O:7])[O:1][CH2:2][CH2:3][CH2:4][CH2:5]1.[C:12]([OH:1])(=[O:13])[CH2:11][CH2:14][CH2:20][C:19]([OH:22])=[O:21].[C:12]1(=[O:13])[O:22][C:19](=[O:21])[CH2:20][CH2:10][CH2:11]1

Inputs

Step One
Name
Quantity
3 mmol
Type
reactant
Smiles
O1CCCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ON1C(C=2C(C1=O)=CC=CC2)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCCC1
Name
Co(AA)2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCCC1
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
was stirred for 15 hours at 60° C. under an oxygen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
C1(CCCCO1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 28%
Name
Type
product
Smiles
C(CCCC(=O)O)(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 11%
Name
Type
product
Smiles
C1(CCCC(=O)O1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06037477

Procedure details

A mixture of 3 mmole of tetrahydropyran, 10 mole % of N-hydroxyphthalimide relative to tetrahydropyran, 0.5 mole % of acetylacetonatocobalt(II) Co(AA)2 relative to tetrahydropyran, and 5 ml of acetic acid was stirred for 15 hours at 60° C. under an oxygen atmosphere. The products in the reaction mixture were analyzed by gas chromarography, and, as a result, tetrahydropyran was converted into δ-valerolactone (yield 28%), glutaric acid (yield 11%) and glutaric anhydride (yield 9%) with a conversion of 67%.
Quantity
3 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Co(AA)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
28%
Yield
11%

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[OH:7]N1[C:12](=[O:13])[C:11]2=[CH:14]C=CC=[C:10]2C1=O.[C:19]([OH:22])(=[O:21])[CH3:20]>>[C:6]1(=[O:7])[O:1][CH2:2][CH2:3][CH2:4][CH2:5]1.[C:12]([OH:1])(=[O:13])[CH2:11][CH2:14][CH2:20][C:19]([OH:22])=[O:21].[C:12]1(=[O:13])[O:22][C:19](=[O:21])[CH2:20][CH2:10][CH2:11]1

Inputs

Step One
Name
Quantity
3 mmol
Type
reactant
Smiles
O1CCCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ON1C(C=2C(C1=O)=CC=CC2)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCCC1
Name
Co(AA)2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCCC1
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
was stirred for 15 hours at 60° C. under an oxygen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
C1(CCCCO1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 28%
Name
Type
product
Smiles
C(CCCC(=O)O)(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 11%
Name
Type
product
Smiles
C1(CCCC(=O)O1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06037477

Procedure details

A mixture of 3 mmole of tetrahydropyran, 10 mole % of N-hydroxyphthalimide relative to tetrahydropyran, 0.5 mole % of acetylacetonatocobalt(II) Co(AA)2 relative to tetrahydropyran, and 5 ml of acetic acid was stirred for 15 hours at 60° C. under an oxygen atmosphere. The products in the reaction mixture were analyzed by gas chromarography, and, as a result, tetrahydropyran was converted into δ-valerolactone (yield 28%), glutaric acid (yield 11%) and glutaric anhydride (yield 9%) with a conversion of 67%.
Quantity
3 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Co(AA)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
28%
Yield
11%

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[OH:7]N1[C:12](=[O:13])[C:11]2=[CH:14]C=CC=[C:10]2C1=O.[C:19]([OH:22])(=[O:21])[CH3:20]>>[C:6]1(=[O:7])[O:1][CH2:2][CH2:3][CH2:4][CH2:5]1.[C:12]([OH:1])(=[O:13])[CH2:11][CH2:14][CH2:20][C:19]([OH:22])=[O:21].[C:12]1(=[O:13])[O:22][C:19](=[O:21])[CH2:20][CH2:10][CH2:11]1

Inputs

Step One
Name
Quantity
3 mmol
Type
reactant
Smiles
O1CCCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ON1C(C=2C(C1=O)=CC=CC2)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCCC1
Name
Co(AA)2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCCC1
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
was stirred for 15 hours at 60° C. under an oxygen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
C1(CCCCO1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 28%
Name
Type
product
Smiles
C(CCCC(=O)O)(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 11%
Name
Type
product
Smiles
C1(CCCC(=O)O1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06037477

Procedure details

A mixture of 3 mmole of tetrahydropyran, 10 mole % of N-hydroxyphthalimide relative to tetrahydropyran, 0.5 mole % of acetylacetonatocobalt(II) Co(AA)2 relative to tetrahydropyran, and 5 ml of acetic acid was stirred for 15 hours at 60° C. under an oxygen atmosphere. The products in the reaction mixture were analyzed by gas chromarography, and, as a result, tetrahydropyran was converted into δ-valerolactone (yield 28%), glutaric acid (yield 11%) and glutaric anhydride (yield 9%) with a conversion of 67%.
Quantity
3 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Co(AA)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
28%
Yield
11%

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[OH:7]N1[C:12](=[O:13])[C:11]2=[CH:14]C=CC=[C:10]2C1=O.[C:19]([OH:22])(=[O:21])[CH3:20]>>[C:6]1(=[O:7])[O:1][CH2:2][CH2:3][CH2:4][CH2:5]1.[C:12]([OH:1])(=[O:13])[CH2:11][CH2:14][CH2:20][C:19]([OH:22])=[O:21].[C:12]1(=[O:13])[O:22][C:19](=[O:21])[CH2:20][CH2:10][CH2:11]1

Inputs

Step One
Name
Quantity
3 mmol
Type
reactant
Smiles
O1CCCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ON1C(C=2C(C1=O)=CC=CC2)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCCC1
Name
Co(AA)2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCCC1
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
was stirred for 15 hours at 60° C. under an oxygen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
C1(CCCCO1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 28%
Name
Type
product
Smiles
C(CCCC(=O)O)(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 11%
Name
Type
product
Smiles
C1(CCCC(=O)O1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.